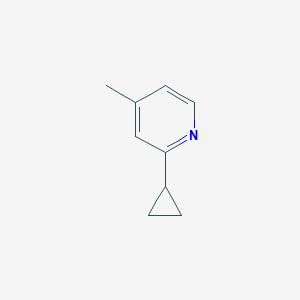
2-Cyclopropyl-4-methyl-pyridine
Descripción general
Descripción
2-Cyclopropyl-4-methyl-pyridine is an organic compound with the molecular formula C9H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring of six atoms with alternating single and double bonds .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-4-methyl-pyridine consists of a pyridine ring with a methyl group attached to the 4-position and a cyclopropyl group attached to the 2-position . The exact mass of the molecule is 133.08900 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropyl-4-methyl-pyridine are not detailed in the literature, it’s plausible that it could participate in reactions typical of pyridine derivatives. For instance, it could undergo Suzuki–Miyaura coupling, a reaction that involves the formation of a new carbon-carbon bond .Aplicaciones Científicas De Investigación
Structure-Activity Studies
- Cognition-Enhancing Properties: 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound related to 2-Cyclopropyl-4-methyl-pyridine, has shown positive effects in rodent and primate models for cognitive enhancement. It's part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands and has a reduced tendency to activate peripheral ganglionic type receptors, making it a potential treatment for cognitive disorders (Lin et al., 1997).
Bioactivity and Inhibition Studies
- Topoisomerase II Inhibitory Activity: Derivatives of cyclopropyl pyridines, including compounds like 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, have demonstrated inhibitory activity against mammalian topoisomerase II, an enzyme involved in DNA replication and transcription. This indicates potential applications in cancer research and treatment (Wentland et al., 1993).
Synthesis and Chemical Properties
- One-Pot Synthesis of Pyridines: A study describes a one-pot synthesis method for pyridines from the reaction of dialkyl acyclic/cyclic ketones with propargylamine, involving sequential amination, annulation, and aromatization. This method could be applied to the synthesis of compounds related to 2-Cyclopropyl-4-methyl-pyridine (Abbiati et al., 2003).
Spectroscopy and Material Science
- Infrared and Raman Spectroscopy of Cyclopropyl Pyridyl Ketones: Research into the spectroscopic properties of cyclopropyl pyridyl ketones, which include compounds structurally similar to 2-Cyclopropyl-4-methyl-pyridine, has been conducted to understand their molecular structure and behavior (Forrest et al., 1976).
Propiedades
IUPAC Name |
2-cyclopropyl-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-4-5-10-9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQKQOFRFFZSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481976 | |
| Record name | 2-CYCLOPROPYL-4-METHYL-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-methyl-pyridine | |
CAS RN |
58173-56-1 | |
| Record name | 2-CYCLOPROPYL-4-METHYL-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



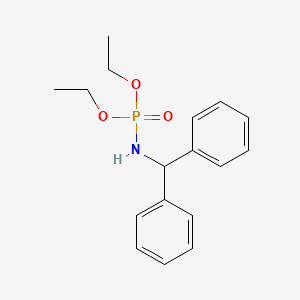
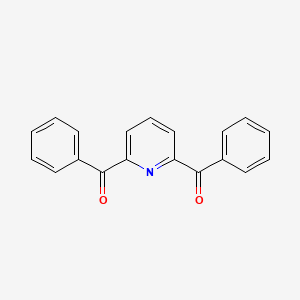
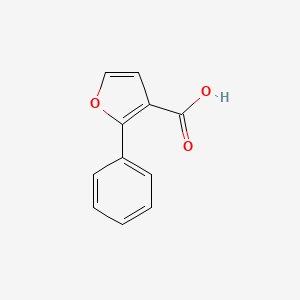
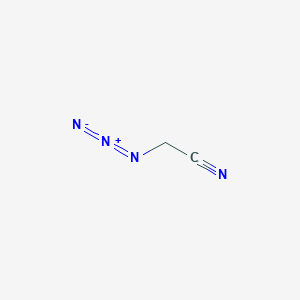
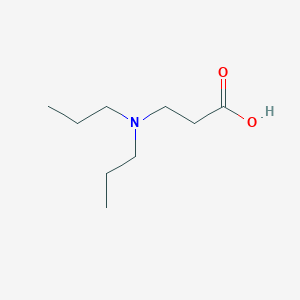
![N-[(3-carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3054025.png)
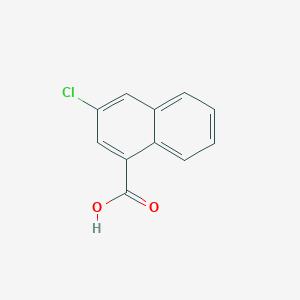

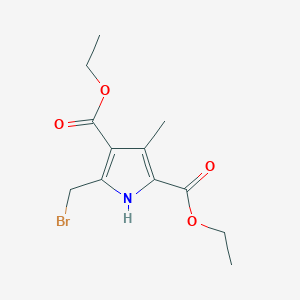
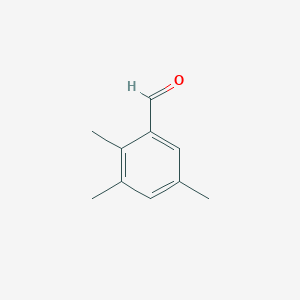
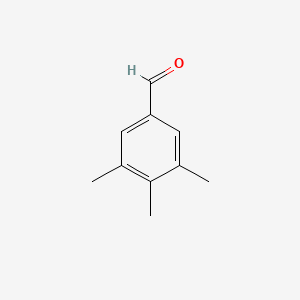
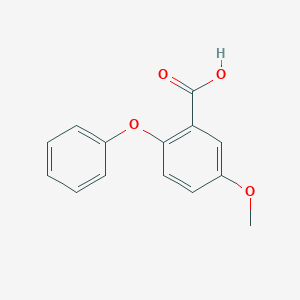
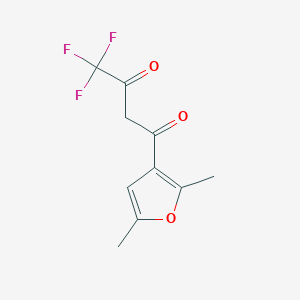
![3-methyl-3H-imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B3054041.png)